3-Cyclopropoxy-6-methyl-2-nitropyridine
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Overview
Description
3-Cyclopropoxy-6-methyl-2-nitropyridine is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound features a cyclopropoxy group at the third position, a methyl group at the sixth position, and a nitro group at the second position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-methyl-2-nitropyridine typically involves the nitration of a substituted pyridine. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield the nitropyridine . The cyclopropoxy and methyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration and substitution reactions, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-methyl-2-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: Reduction of the nitro group yields 3-cyclopropoxy-6-methyl-2-aminopyridine.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
3-Cyclopropoxy-6-methyl-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-methyl-2-nitropyridine depends on its specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The cyclopropoxy and methyl groups may influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-2-methyl-6-nitropyridine: Similar structure but with different positions of the methyl and nitro groups.
3-Hydroxy-6-methyl-2-nitropyridine: Similar structure but with a hydroxy group instead of a cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-6-methyl-2-nitropyridine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of the cyclopropoxy group can impart unique steric and electronic properties compared to other similar compounds.
Properties
Molecular Formula |
C9H10N2O3 |
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Molecular Weight |
194.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-methyl-2-nitropyridine |
InChI |
InChI=1S/C9H10N2O3/c1-6-2-5-8(14-7-3-4-7)9(10-6)11(12)13/h2,5,7H,3-4H2,1H3 |
InChI Key |
SFSYVLZWQOGDAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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